2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide
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Overview
Description
2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide is a complex organic compound featuring a triazine ring substituted with pyrrolidinyl groups and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide typically involves multi-step organic reactions. One common approach is to start with the formation of the triazine ring, followed by the introduction of pyrrolidinyl groups through nucleophilic substitution reactions. The final step involves the addition of the hydrazinecarbothioamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the triazine ring or pyrrolidinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme interactions and protein binding.
Industry: The compound can be used in the development of advanced materials, such as polymers or catalysts, with unique properties.
Mechanism of Action
The mechanism of action of 2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidinyl groups, such as pyrrolidinyl-quinoline chalcones, exhibit comparable biological activities and chemical properties.
Triazine derivatives: Other triazine-based compounds, like 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine, share structural similarities and are used in similar applications.
Uniqueness
2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H24N8S |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C15H24N8S/c1-2-7-16-15(24)21-20-12-17-13(22-8-3-4-9-22)19-14(18-12)23-10-5-6-11-23/h2H,1,3-11H2,(H2,16,21,24)(H,17,18,19,20) |
InChI Key |
FKJDQTBTNSTNEL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NNC1=NC(=NC(=N1)N2CCCC2)N3CCCC3 |
solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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